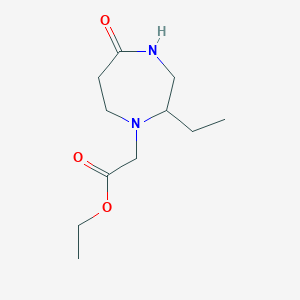![molecular formula C21H31NO3S B1327190 Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898788-26-6](/img/structure/B1327190.png)
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is a heterocyclic organic compound with the molecular formula C21H31NO3S. It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, further connected to an octanoate chain. This compound is primarily used in research and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate typically involves a multi-step process:
Formation of the Octanoate Chain: The octanoate chain is synthesized through esterification of octanoic acid with ethanol under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring is attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a halogenated phenyl derivative.
Final Assembly: The final compound is assembled through a series of condensation and oxidation reactions to form the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Ensuring the final product meets purity standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the thiomorpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Resulting from reduction of the ketone group.
Substituted Derivatives: Various substituted derivatives can be synthesized through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate: Similar structure but with a different position of the thiomorpholine ring.
Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate: Another positional isomer with the thiomorpholine ring at the para position.
Uniqueness
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 8-oxo-8-[3-(thiomorpholin-4-ylmethyl)phenyl]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-2-25-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-26-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJRSOAKUXZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643405 |
Source


|
| Record name | Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-26-6 |
Source


|
| Record name | Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

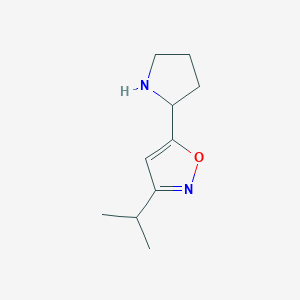
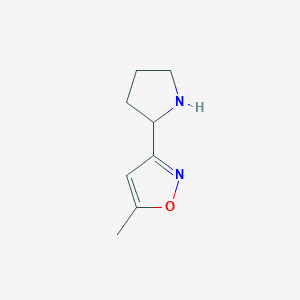
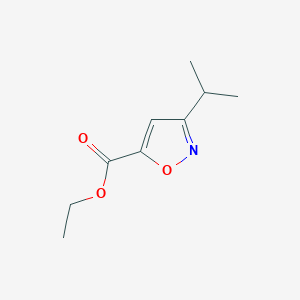
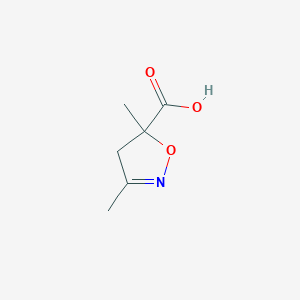
![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

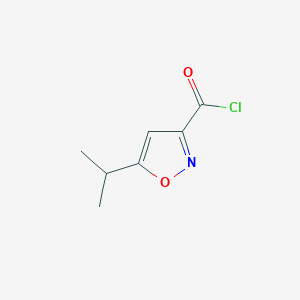

![1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B1327128.png)
![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)
